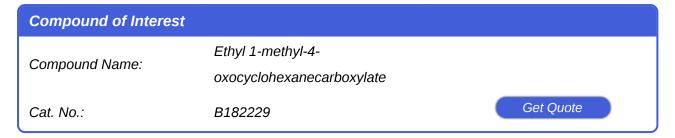


Ethyl 1-methyl-4-oxocyclohexanecarboxylate: A Versatile Building Block in Modern Organic Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Ethyl 1-methyl-4-oxocyclohexanecarboxylate, a substituted cyclohexanone derivative, has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features, comprising a reactive ketone, a sterically accessible ester, and a methylated quaternary center, provide a powerful scaffold for the construction of complex molecular architectures. This technical guide explores the synthesis, key reactions, and applications of this compound, highlighting its significance in the development of pharmaceuticals and other bioactive molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **Ethyl 1-methyl-4- oxocyclohexanecarboxylate** is fundamental for its effective application in synthetic chemistry.



Property	Value	Reference
Molecular Formula	С10Н16О3	[1]
Molecular Weight	184.23 g/mol	[1]
Appearance	Colorless to yellow liquid	[2]
Boiling Point	274.7 ± 28.0 °C at 760 Torr (Predicted)	[2]
Density	1.113 ± 0.06 g/cm ³ (Predicted)	[2]
CAS Number	147905-77-9	[1]

Synthesis of Ethyl 1-methyl-4-oxocyclohexanecarboxylate

The primary route for the synthesis of **Ethyl 1-methyl-4-oxocyclohexanecarboxylate** involves the alkylation of the corresponding enolate of ethyl 4-oxocyclohexanecarboxylate. This reaction introduces the key methyl group at the C1 position.

Experimental Protocol: Alkylation of Ethyl 4-oxocyclohexanecarboxylate

Objective: To synthesize **Ethyl 1-methyl-4-oxocyclohexanecarboxylate** via methylation of Ethyl 4-oxocyclohexanecarboxylate.

Materials:

- Ethyl 4-oxocyclohexanecarboxylate
- Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), Sodium hydride (NaH))
- Methyl iodide (CH₃I)
- Anhydrous tetrahydrofuran (THF)
- Quenching agent (e.g., saturated aqueous ammonium chloride solution)



- Extraction solvent (e.g., diethyl ether or ethyl acetate)
- Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

- In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 4-oxocyclohexanecarboxylate in anhydrous THF.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add a solution of the strong base (e.g., LDA in THF) to the stirred solution of the ester.
 The formation of the enolate can be monitored by a color change.
- After stirring for a designated period to ensure complete enolate formation, add methyl iodide dropwise to the reaction mixture at -78 °C.
- Allow the reaction to warm slowly to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
- Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent.
- Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography to yield pure **Ethyl 1-methyl- 4-oxocyclohexanecarboxylate**.

Expected Yield and Spectroscopic Data: While specific yields for this direct methylation are not readily available in the searched literature, similar alkylations on related systems suggest that moderate to good yields can be expected. Spectroscopic analysis is crucial for characterization:



- ¹H NMR: The appearance of a singlet corresponding to the newly introduced methyl group (around 1.2-1.5 ppm) and the disappearance of the proton at the C1 position would be indicative of successful methylation.
- ¹³C NMR: A new quaternary carbon signal in the aliphatic region would be observed.
- IR Spectroscopy: The characteristic ketone (around 1715 cm⁻¹) and ester (around 1730 cm⁻¹) carbonyl stretches would be present.

Key Reactions and Applications in Synthesis

The synthetic utility of **Ethyl 1-methyl-4-oxocyclohexanecarboxylate** stems from its ability to undergo a variety of chemical transformations, making it a valuable precursor for a range of complex molecules.

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[3] When **Ethyl 1-methyl-4-oxocyclohexanecarboxylate** is subjected to Robinson annulation conditions, typically with an α,β -unsaturated ketone like methyl vinyl ketone (MVK), it can lead to the formation of bicyclic systems, which are common cores in steroids and other natural products. [3]



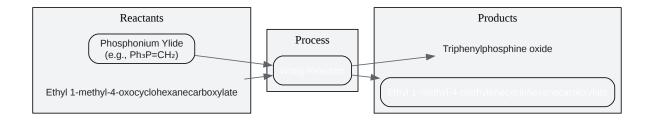
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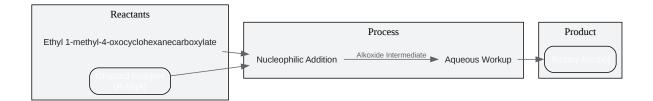
Caption: Robinson Annulation of **Ethyl 1-methyl-4-oxocyclohexanecarboxylate**.



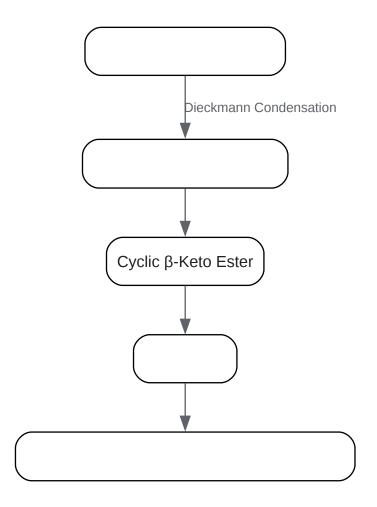
Wittig Reaction

The Wittig reaction provides a reliable method for the conversion of the ketone functionality into an exocyclic double bond.[4] This transformation is particularly useful for introducing methylene or substituted methylene groups, which are important structural motifs in many natural products and pharmaceuticals.









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References

- 1. Ethyl 1-methyl-4-oxocyclohexanecarboxylate | C10H16O3 | CID 21911973 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20170267625A1 Method for producing ethyl 4-methyloctanoate Google Patents [patents.google.com]
- 3. Robinson annulation Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]







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